![molecular formula C21H21N7O2 B2453372 2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 893305-93-6](/img/structure/B2453372.png)
2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, a triazole ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the oxadiazole and triazole rings. These rings are also likely to contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any additional functional groups .Scientific Research Applications
Energetic Materials
The combination of 1,3,4-oxadiazole and 1,2,5-oxadiazole rings in this compound has led to its investigation as an energetic material. Specifically, 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate (2·H2O) , derived from this compound, exhibits good thermal stability and acceptable sensitivity values. Detonation performance calculations suggest that some derivatives of this compound are comparable to RDX (Research Department Explosive), a well-known explosive material .
Complex 3D Networks
The compound forms complex 3D networks due to extensive hydrogen bonding interactions between cations and anions. These interactions contribute significantly to its high density, insensitivity, and thermal stability. This property makes it suitable for applications where robust materials are required .
Insensitive Energetic Materials
Several derivatives of this compound exhibit low impact and friction sensitivity, making them attractive as environmentally friendly and new-generation insensitive energetic materials. These materials can find use in various fields, including propellants and pyrotechnics .
Organic Synthesis Intermediates
1,3,5-Tris(4-aminophenyl)benzene: , a related compound, serves as an organic synthesis intermediate and a pharmaceutical intermediate. Researchers utilize it in laboratory R&D processes and chemical synthesis for medicinal purposes .
Tetrazine Fragments
The compound’s alkynyl products have been employed as intermediates for the synthesis of dialkyl-tetrazines. This novel approach allows the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments .
Medicinal Chemistry
While specific applications in medicinal chemistry are still under exploration, the compound’s unique structure may offer opportunities for drug design and development. Researchers are investigating its potential as a scaffold for novel pharmaceutical compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-3-14-11-7-8-13(2)17(14)23-16(29)12-28-19(22)18(25-27-28)21-24-20(26-30-21)15-9-5-4-6-10-15/h4-11H,3,12,22H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDXMXJCJIQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
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